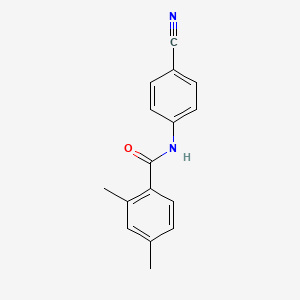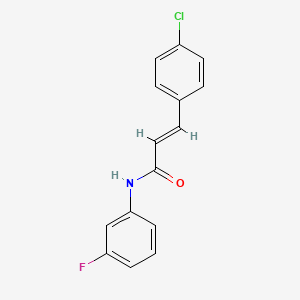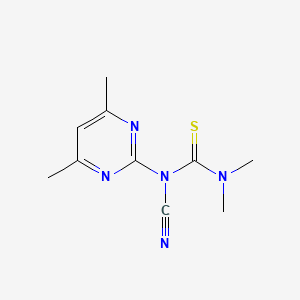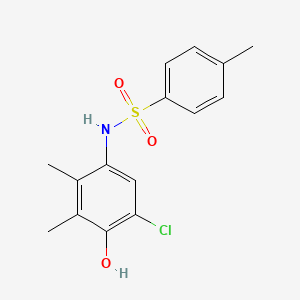![molecular formula C14H17NO2 B5882273 4-[3-(4-methylphenyl)acryloyl]morpholine](/img/structure/B5882273.png)
4-[3-(4-methylphenyl)acryloyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-methylphenyl)acryloyl]morpholine, also known as MPAM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MPAM is a morpholine derivative that possesses a substituted phenylacrylic acid moiety. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities.
Wirkmechanismus
The mechanism of action of 4-[3-(4-methylphenyl)acryloyl]morpholine is not fully understood. However, studies have shown that the compound inhibits the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cell survival. 4-[3-(4-methylphenyl)acryloyl]morpholine also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-[3-(4-methylphenyl)acryloyl]morpholine has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. The compound has been tested in vitro and in vivo for its efficacy against various types of cancer. 4-[3-(4-methylphenyl)acryloyl]morpholine has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory activity. The compound has been tested for its toxicity and has been found to be safe at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(4-methylphenyl)acryloyl]morpholine has several advantages for lab experiments. The compound is easy to synthesize and purify, and it exhibits high stability. 4-[3-(4-methylphenyl)acryloyl]morpholine has been extensively studied for its potential therapeutic properties, and its mechanism of action has been partially elucidated. However, there are also limitations to the use of 4-[3-(4-methylphenyl)acryloyl]morpholine in lab experiments. The compound is not very soluble in water, which may limit its use in certain assays. 4-[3-(4-methylphenyl)acryloyl]morpholine is also relatively expensive, which may limit its use in large-scale experiments.
Zukünftige Richtungen
For the study of 4-[3-(4-methylphenyl)acryloyl]morpholine include further elucidation of its mechanism of action, testing its efficacy in combination with other anti-cancer drugs, and exploring its use in other disease models.
Synthesemethoden
The synthesis of 4-[3-(4-methylphenyl)acryloyl]morpholine involves the reaction of morpholine with 4-methylphenylacrylic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate which is subsequently cyclized to form the final product. The synthesis of 4-[3-(4-methylphenyl)acryloyl]morpholine has been optimized to yield high purity and yield. The purity of the product is essential for its use in medicinal chemistry research.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-methylphenyl)acryloyl]morpholine has been extensively studied for its potential therapeutic properties. The compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-[3-(4-methylphenyl)acryloyl]morpholine has also been shown to possess anti-cancer and anti-tumor activities by inducing apoptosis in cancer cells. The compound has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
(E)-3-(4-methylphenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-12-2-4-13(5-3-12)6-7-14(16)15-8-10-17-11-9-15/h2-7H,8-11H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUCVDYUBRMBIY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-1-(morpholin-4-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882190.png)
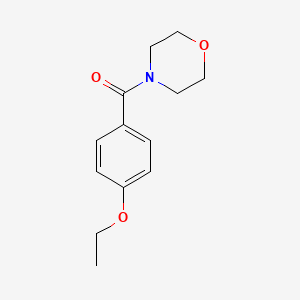
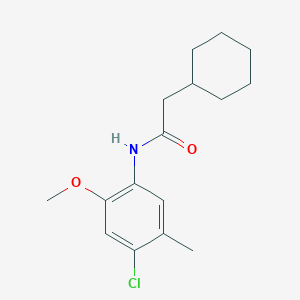
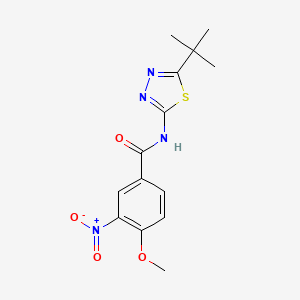
![1-benzyl-4-[(4-chlorophenyl)carbonothioyl]piperazine](/img/structure/B5882241.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5882256.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5882264.png)
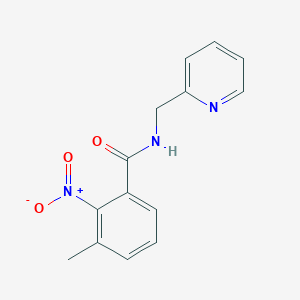
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5882280.png)
